molecular formula C8H20ClN B2838721 2,2-Dimethylhexan-3-amine hydrochloride CAS No. 1864063-57-9

2,2-Dimethylhexan-3-amine hydrochloride

Cat. No.: B2838721
CAS No.: 1864063-57-9
M. Wt: 165.71
InChI Key: UUWRGIIJMADGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylhexan-3-amine hydrochloride is a chemical compound with the molecular formula C8H20ClN. It is a hydrochloride salt form of 2,2-dimethylhexan-3-amine, which is a tertiary amine. This compound is often used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethylhexan-3-amine hydrochloride typically involves the alkylation of a suitable amine precursor. One common method is the reaction of 2,2-dimethylhexan-3-ol with a halogenating agent such as thionyl chloride to form the corresponding alkyl halide. This intermediate is then reacted with ammonia or a primary amine to yield 2,2-dimethylhexan-3-amine. Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is typically purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylhexan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce secondary amines.

Scientific Research Applications

2,2-Dimethylhexan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,2-dimethylhexan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylhexan-3-amine: The free base form of the compound without the hydrochloride salt.

    2,2-Dimethylhexan-3-ol: The alcohol precursor used in the synthesis of the amine.

    2,2-Dimethylhexan-3-one: A ketone with a similar structure but different functional group.

Uniqueness

2,2-Dimethylhexan-3-amine hydrochloride is unique due to its specific structure and properties, which make it suitable for various applications in research and industry. Its hydrochloride salt form enhances its solubility and stability, making it easier to handle and use in different contexts.

Properties

IUPAC Name

2,2-dimethylhexan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.ClH/c1-5-6-7(9)8(2,3)4;/h7H,5-6,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWRGIIJMADGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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